molecular formula C16H17NO3S B2681876 Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate CAS No. 477567-31-0

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

Cat. No. B2681876
CAS RN: 477567-31-0
M. Wt: 303.38
InChI Key: KFMZEBCKKWXORP-UHFFFAOYSA-N
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Description

“Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate” is a derivative of thiophene, a class of heterocyclic compounds that have significant applications in medicinal chemistry . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives, including “Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate”, can be synthesized using the Gewald synthesis . The structures of these compounds are confirmed by FTIR, MS, and 1H-NMR .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate” can be confirmed by FTIR, MS, and 1H-NMR .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Properties

Thiophene derivatives exhibit many pharmacological properties such as anticancer . For example, certain thiophene-based drugs have shown effective cytotoxic activity against human lung cancer cell lines .

Anti-inflammatory Properties

Thiophene derivatives also exhibit anti-inflammatory properties . For instance, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Properties

Thiophene derivatives have shown potent antibacterial and antifungal activities. Some compounds have displayed excellent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, Candida albicans, and Aspergillus niger .

Antioxidant Properties

Certain thiophene derivatives have exhibited excellent antioxidant activity . These compounds can potentially be used in the treatment of diseases caused by oxidative stress.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of electronics and display technology.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives have been used in the development of organic field-effect transistors (OFETs) . This highlights their significance in the advancement of transistor technology.

Future Directions

Thiophene and its derivatives, including “Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate”, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for the scientist to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

Mechanism of Action

properties

IUPAC Name

ethyl 3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMZEBCKKWXORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

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